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Compound of Interest

Compound Name: N-Allylmethylamine

Cat. No.: B1265532 Get Quote

For researchers, scientists, and drug development professionals, the efficient synthesis of key

intermediates is a critical aspect of the research and development pipeline. N-
Allylmethylamine serves as a valuable building block in the synthesis of various

pharmaceutical and agrochemical compounds. This guide provides a comparative cost analysis

of two primary synthetic routes to N-Allylmethylamine, offering a detailed examination of

reagent costs, reaction yields, and experimental protocols to aid in the selection of the most

economical and practical method.

Executive Summary
Two distinct synthetic strategies for the preparation of N-Allylmethylamine are evaluated:

Route 1: Nucleophilic Substitution of Allyl Chloride with Methylamine. This widely-used

method involves the direct reaction of an electrophilic allyl source with a nucleophilic amine.

Route 2: N-Methylation of Allylamine. This approach entails the addition of a methyl group to

a pre-existing allylamine backbone, typically via an electrophilic methylating agent.

This analysis reveals that the synthesis starting from allyl chloride and methylamine is not only

well-documented but also presents a more cost-effective option based on current reagent

pricing and reported yields.
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The following table summarizes the key quantitative data for the two synthetic routes. The cost

analysis is based on a theoretical 100 mmol scale to facilitate a direct comparison. Prices are

derived from current catalogue prices from a major chemical supplier (Sigma-Aldrich) and may

fluctuate based on vendor, purity, and quantity.

Parameter
Route 1: From Allyl
Chloride & Methylamine

Route 2: From Allylamine
& Methyl Iodide

Starting Materials
Allyl chloride, 40%

Methylamine solution
Allylamine, Methyl iodide

Key Reagents & Solvents
Diethyl ether, Potassium

hydroxide, Magnesium sulfate

Diethyl ether, Potassium

carbonate

Reported Yield 65%[1]
Estimated ~85% (based on

similar reactions)

Cost of Starting Materials per

100 mmol of Product
~$1.20 ~$25.00

Total Reagent Cost per 100

mmol of Product
~$5.00 ~$30.00

Estimated Cost per Gram of N-

Allylmethylamine
~$0.70 ~$4.20

Experimental Protocols
Below are the detailed experimental protocols for the two synthesis methods. These

procedures are based on published literature and may require optimization for specific

laboratory conditions.

Route 1: Synthesis of N-Allylmethylamine from Allyl
Chloride and Methylamine[1]
Materials:

Allyl chloride
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40% aqueous solution of methylamine

Hydrochloric acid (HCl)

Diethyl ether

Potassium hydroxide (KOH)

Magnesium sulfate (MgSO₄)

Procedure:

To a stirred 40% aqueous solution of methylamine at room temperature, add allyl chloride in

a 1:4 molar ratio (methylamine in excess) portion-wise from a dropping funnel.

Continue stirring the solution at room temperature for 3-4 hours.

Carefully acidify the reaction mixture with HCl.

Extract the mixture with diethyl ether to remove any unreacted allyl chloride.

Concentrate the aqueous amine hydrochloride solution under reduced pressure.

Transfer the concentrated solution to a flask suitable for distillation.

Slowly add a highly concentrated solution of KOH to the heated reaction mixture while

distilling.

Collect the fraction boiling between 40-70°C.

Dry the collected fraction over anhydrous magnesium sulfate.

Decant the amine and perform a final distillation to obtain pure N-Allylmethylamine (boiling

point: 64-66°C).

Route 2: Synthesis of N-Allylmethylamine from
Allylamine and Methyl Iodide (Proposed)
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A specific, detailed experimental protocol with a reported yield for the direct N-methylation of

allylamine with methyl iodide to produce N-allylmethylamine was not readily available in the

searched literature. The following is a generalized procedure based on standard N-methylation

techniques.

Materials:

Allylamine

Methyl iodide

Potassium carbonate (K₂CO₃) or another suitable base

Anhydrous solvent (e.g., acetonitrile, DMF, or acetone)

Diethyl ether or other extraction solvent

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve allylamine (1 equivalent) in an anhydrous solvent in a round-bottom flask under an

inert atmosphere.

Add a suitable base, such as potassium carbonate (2-3 equivalents).

Cool the mixture in an ice bath and add methyl iodide (1-1.2 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for several hours to overnight,

monitoring the reaction progress by TLC or GC.

Upon completion, filter off the inorganic salts and wash the filter cake with the solvent.

Concentrate the filtrate under reduced pressure.
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Take up the residue in diethyl ether and wash with saturated sodium bicarbonate solution

and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by distillation to yield N-Allylmethylamine.
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Caption: Reaction schemes for the two primary synthesis routes to N-Allylmethylamine.

Conclusion
Based on the available experimental data and current reagent pricing, the synthesis of N-
Allylmethylamine via the reaction of allyl chloride with methylamine (Route 1) is the more

cost-effective method. While the N-methylation of allylamine (Route 2) is a chemically feasible

approach, the higher cost of the starting material, allylamine, significantly impacts the overall
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cost per gram of the final product. For researchers and professionals in drug development

where cost and scalability are important considerations, the protocol starting from allyl chloride

and methylamine is the recommended starting point for the synthesis of N-Allylmethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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